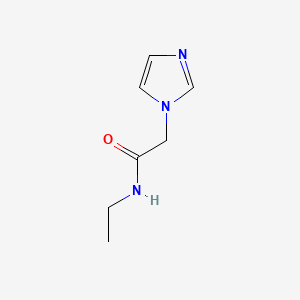![molecular formula C6H3BrF3NS B598325 5-Bromo-2-[(trifluorometil)tio]piridina CAS No. 1204234-35-4](/img/structure/B598325.png)
5-Bromo-2-[(trifluorometil)tio]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(trifluoromethyl)thio]pyridine is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 2-position of the pyridine ring. This compound is a yellow crystalline solid and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
5-Bromo-2-[(trifluoromethyl)thio]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly those containing trifluoromethyl groups due to their unique pharmacological properties.
Industry: It is employed in the production of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
It is known to be a pyridine-based organic compound and is often used as a pharmaceutical intermediate . Pyridine derivatives are known to interact with various biological targets, but the specific targets for this compound would depend on the context of its use in a particular drug molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(trifluoromethyl)thio]pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the halogen/trifluoromethyl displacement reaction, where a suitable pyridine derivative undergoes substitution reactions to introduce the bromine and trifluoromethylthio groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and trifluoromethylation processes, utilizing reagents such as bromine and trifluoromethylthiolating agents under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(trifluoromethyl)thio]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is a biaryl compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thio group, which may result in different reactivity and applications.
5-Bromo-2-(trifluoromethyl)thiazole: Contains a thiazole ring instead of a pyridine ring, leading to distinct chemical properties and uses.
Uniqueness
5-Bromo-2-[(trifluoromethyl)thio]pyridine is unique due to the presence of both bromine and trifluoromethylthio groups, which impart specific reactivity and properties that are valuable in various chemical transformations and applications .
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMHOUUDDDLPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)SC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-35-4 |
Source


|
| Record name | 5-BROMO-2-[(TRIFLUOROMETHYL)THIO]PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)









